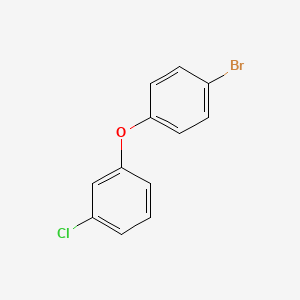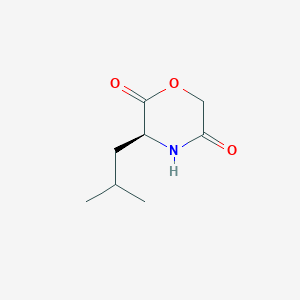![molecular formula C6H8N2O2 B14883911 4,6-Diazaspiro[2.5]octane-5,7-dione](/img/structure/B14883911.png)
4,6-Diazaspiro[2.5]octane-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diazaspiro[25]octane-5,7-dione is a heterocyclic compound characterized by a spiro structure, where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diazaspiro[2.5]octane-5,7-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of a diamine with a diketone under controlled conditions to form the spirocyclic structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that promotes cyclization without decomposing the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the product, such as recrystallization or chromatography, to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,6-Diazaspiro[2.5]octane-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
4,6-Diazaspiro[2.5]octane-5,7-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4,6-Diazaspiro[2.5]octane-5,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4,7-Diazaspiro[2.5]octane-5,8-dione: Another spirocyclic compound with similar
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4,6-diazaspiro[2.5]octane-5,7-dione |
InChI |
InChI=1S/C6H8N2O2/c9-4-3-6(1-2-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10) |
InChI Key |
PYBWXKGETWDKEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



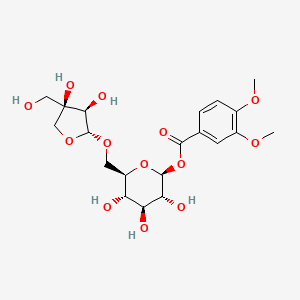
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14883849.png)


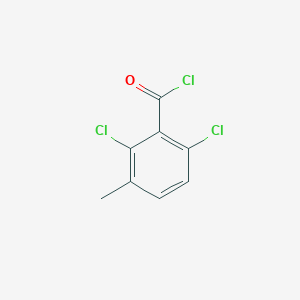
![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate](/img/structure/B14883878.png)
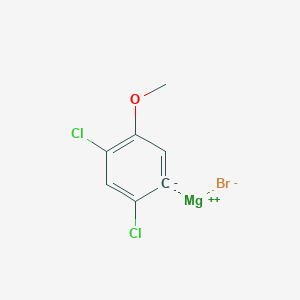
![N'-cyclopentylidene-2-[(2,6-dichlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B14883895.png)
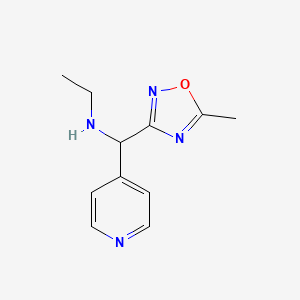
![1-Ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14883900.png)
![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14883902.png)
